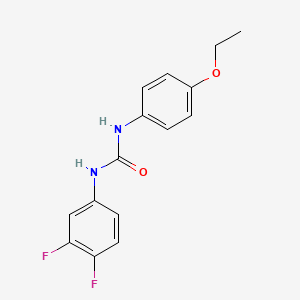![molecular formula C17H18F2N2O3 B5430406 N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide](/img/structure/B5430406.png)
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide, also known as DFP-10825, is a small molecule drug candidate that has shown potential in treating various diseases. It was first synthesized by researchers at the University of Dundee, Scotland, in 2012. Since then, it has been studied extensively for its therapeutic properties and mechanism of action.
Mechanism of Action
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide works by binding to the Hsp90 protein and preventing it from functioning properly. Hsp90 is involved in the folding and stabilization of many proteins that are required for cell growth and survival. By inhibiting Hsp90, this compound can disrupt the function of these proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It can also inhibit the invasion and metastasis of cancer cells, which is an important step in the progression of cancer. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful in treating inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide is its specificity for Hsp90, which reduces the risk of off-target effects. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand its potential side effects and toxicity.
Future Directions
There are several future directions for the study of N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide. One area of research is the development of more potent analogs that can overcome the limitations of the current compound. Another direction is the exploration of its potential use in combination with other drugs for the treatment of cancer. Additionally, more studies are needed to understand its mechanism of action and potential use in other diseases, such as inflammatory conditions and neurodegenerative disorders.
Synthesis Methods
The synthesis of N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide involves several steps, starting with the reaction of 2,4-difluorophenol with 3-bromomethylpyridine. This intermediate is then reacted with 2-methoxy-2-methylpropanoyl chloride to yield the final product. The synthesis process is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide has been the subject of several scientific studies, which have explored its potential use in treating various conditions. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by targeting a specific protein called Hsp90, which is essential for the survival of cancer cells.
properties
IUPAC Name |
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-2-methoxy-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3/c1-17(2,23-3)16(22)21-10-11-5-4-8-20-15(11)24-14-7-6-12(18)9-13(14)19/h4-9H,10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYFWLGLEGGRRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5430335.png)
![4-{4-[4-(benzoyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5430346.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-2,4-dimethylpyrimidine-5-carboxamide](/img/structure/B5430348.png)
![1-(2-furoyl)-4-[(3-methylphenyl)acetyl]piperazine](/img/structure/B5430354.png)
![9-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5430369.png)

![1-(2-chloro-4-fluorobenzyl)benzo[cd]indol-2(1H)-one](/img/structure/B5430371.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5430384.png)

![N-allyl-N'-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5430396.png)
![4-{[4-(2-chlorobenzyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine](/img/structure/B5430411.png)
![4-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5430418.png)
![N-[(4-allyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5430434.png)
![3-[2-(2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-5-methyl-1,3-benzoxazol-2(3H)-one hydrochloride](/img/structure/B5430442.png)